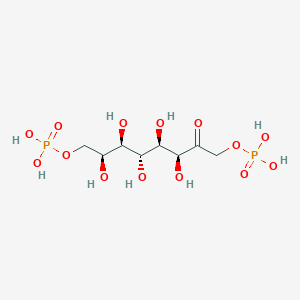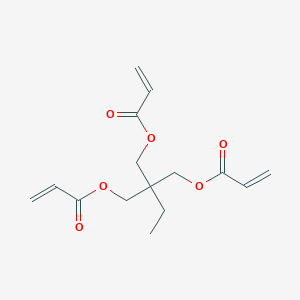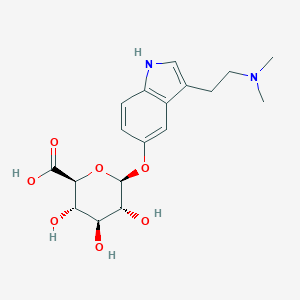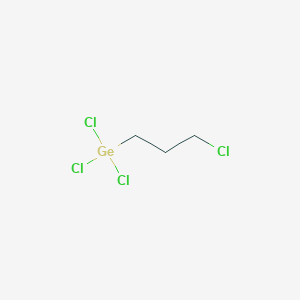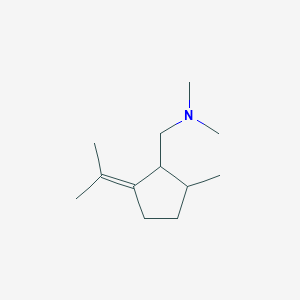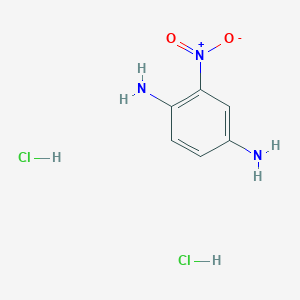
1,4-Benzenediamine, 2-nitro-, hydrochloride (1:2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzenediamine, 2-nitro-, hydrochloride (1:2) is a chemical compound that is commonly referred to as 2-nitro-1,4-phenylenediamine hydrochloride. This compound is widely used in scientific research due to its unique properties and potential applications. In
Aplicaciones Científicas De Investigación
2-nitro-1,4-phenylenediamine hydrochloride has a wide range of potential applications in scientific research. One of the most common uses of this compound is in the development of new drugs and therapies. The compound has been shown to have anti-tumor properties and may be useful in the treatment of various types of cancer. Additionally, it has been studied as a potential treatment for other diseases, including Parkinson's disease and Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 2-nitro-1,4-phenylenediamine hydrochloride is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. This inhibition can lead to the death of cancer cells and may also help to slow the progression of other diseases.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-nitro-1,4-phenylenediamine hydrochloride can have a range of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and may also have antioxidant properties. Additionally, it has been studied for its potential to protect against DNA damage and to reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-nitro-1,4-phenylenediamine hydrochloride in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer growth and for developing new cancer treatments. However, there are also some limitations to the use of this compound in lab experiments. For example, it can be difficult to control the concentration of the compound in cell cultures, and it may also have toxic effects on non-cancerous cells.
Direcciones Futuras
There are many potential future directions for research on 2-nitro-1,4-phenylenediamine hydrochloride. One area of interest is the development of new cancer therapies based on the compound's anti-tumor properties. Additionally, researchers may explore the use of the compound in the treatment of other diseases, such as Parkinson's and Alzheimer's disease. Further studies may also be conducted to better understand the mechanism of action of the compound and to identify any potential side effects or limitations to its use.
Conclusion:
In conclusion, 2-nitro-1,4-phenylenediamine hydrochloride is a valuable compound for scientific research due to its unique properties and potential applications. The compound has been shown to have anti-tumor properties and may be useful in the development of new cancer therapies. Additionally, it has been studied for its potential to treat other diseases and to protect against DNA damage and inflammation. While there are some limitations to its use in lab experiments, there are many potential future directions for research on this compound.
Métodos De Síntesis
The synthesis of 2-nitro-1,4-phenylenediamine hydrochloride involves the reaction of 2-nitroaniline with hydrochloric acid and sodium nitrite. This reaction results in the formation of a diazonium salt, which is then coupled with 1,4-phenylenediamine to yield the final product. The reaction is typically performed in an acidic environment and requires careful control of temperature and reaction conditions to ensure a high yield of the desired product.
Propiedades
Número CAS |
18266-52-9 |
|---|---|
Nombre del producto |
1,4-Benzenediamine, 2-nitro-, hydrochloride (1:2) |
Fórmula molecular |
C6H9Cl2N3O2 |
Peso molecular |
226.06 g/mol |
Nombre IUPAC |
2-nitrobenzene-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C6H7N3O2.2ClH/c7-4-1-2-5(8)6(3-4)9(10)11;;/h1-3H,7-8H2;2*1H |
Clave InChI |
VTJQZXFQQIDLRW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])N.Cl.Cl |
SMILES canónico |
C1=CC(=C(C=C1N)[N+](=O)[O-])N.Cl.Cl |
Otros números CAS |
18266-52-9 |
Números CAS relacionados |
5307-14-2 (Parent) |
Sinónimos |
2-nitrobenzene-1,4-diamine dihydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




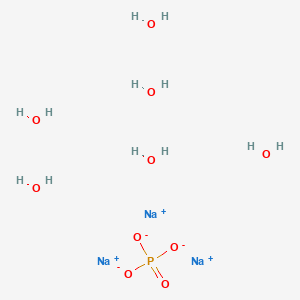
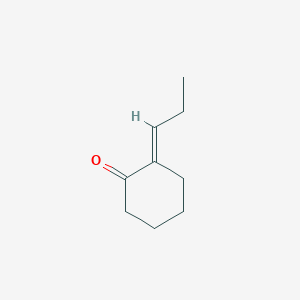

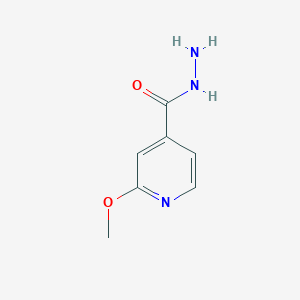

![1,1'-(Tetrahydro-6a-hydroxy-2,3a,5-trimethylfuro[2,3-d]-1,3-dioxole-2,5-diyl)bis-ethanone](/img/structure/B99710.png)
![N,N-Diethylbenzo[c]cinnolin-2-amine](/img/structure/B99712.png)
